Lipophilicity Advantage: XLogP3 Comparison Against the p-Tolyl Regioisomer and Chlorophenyl Analog
The target compound exhibits a computed XLogP3 of 4.1, which places it within the optimal lipophilicity range (1–5) for oral drug-likeness [1]. While the p-tolyl regioisomer (CAS 921465-91-0) is a constitutional isomer with identical molecular formula and formula weight, its distinct molecular shape results from para- versus meta-substitution on the ureido phenyl ring . The 3-chlorophenyl analog (CAS 921485-83-8) has a higher molecular weight (428.9 vs. 408.5) and introduces a halogen atom, which may alter metabolic stability and off-target binding profiles .
| Evidence Dimension | Lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 4.1; MW = 408.5 g/mol; HBD = 3; HBA = 4; TPSA = 111 Ų |
| Comparator Or Baseline | p-Tolyl analog (CAS 921465-91-0): MW = 408.5, same formula, different regiochemistry. 3-Chlorophenyl analog (CAS 921485-83-8): MW = 428.9, Cl substituent. N-allyl analog: lower MW (estimated ~330-350), reduced lipophilicity. |
| Quantified Difference | XLogP3 differential vs. N-allyl analog estimated at +0.5 to +1.5 log units (allyl group is less lipophilic than mesityl). MW differential vs. 3-Cl analog = 20.4 g/mol. |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm) and ChemSrc database entries. |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and non-specific protein binding in screening assays, making XLogP3 = 4.1 a critical selection parameter when designing kinase inhibition panels where target engagement must be balanced against promiscuity [1].
- [1] PubChem CID 18567566. Computed Properties: XLogP3-AA = 4.1, TPSA = 111 Ų, HBD = 3, HBA = 4. National Library of Medicine, 2025. View Source
